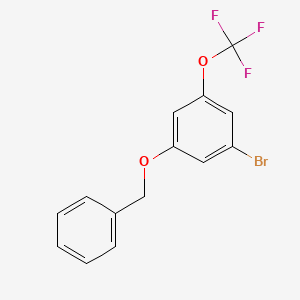

1-(Benzyloxy)-3-bromo-5-(trifluoromethoxy)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

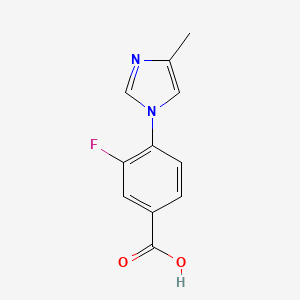

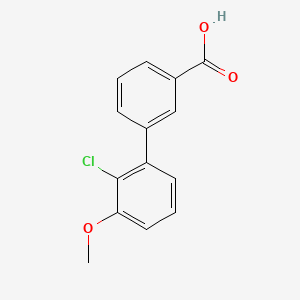

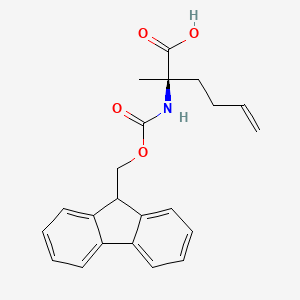

1-(Benzyloxy)-3-bromo-5-(trifluoromethoxy)benzene, also known as α,α,α-trifluoroanisole or phenyl trifluoromethyl ether , is an organic compound with the molecular formula C7H5F3O . Its chemical structure consists of a benzene ring substituted with a trifluoromethoxy group (–OCF3) at the 5-position and a bromine atom (Br) at the 3-position. The benzyloxy group (–C6H5) is attached to the 1-position of the benzene ring .

Synthesis Analysis

1-(Benzyloxy)-3-bromo-5-(trifluoromethoxy)benzene can be synthesized through hydrogenolysis of 4-chloro-1-(trifluoromethoxy)benzene. The reaction involves replacing the chlorine atom with a bromine atom and introducing the benzyloxy group. Detailed synthetic pathways and reaction conditions are documented in relevant literature .

Molecular Structure Analysis

The compound’s molecular weight is 162.11 g/mol . Its 3D structure reveals the arrangement of atoms, with the trifluoromethoxy group extending from the benzene ring. The bromine atom and benzyloxy group contribute to its overall shape and reactivity .

Chemical Reactions Analysis

1-(Benzyloxy)-3-bromo-5-(trifluoromethoxy)benzene can participate in various chemical reactions, including substitution, electrophilic aromatic substitution, and nucleophilic reactions. Its trifluoromethoxy group makes it an attractive substrate for diverse transformations in synthetic chemistry .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Reactions

1-(Benzyloxy)-3-bromo-5-(trifluoromethoxy)benzene serves as a pivotal intermediate in organic synthesis, facilitating the creation of diverse organofluorine compounds. Its utility is highlighted in the formation of arynes, which are then trapped in situ with furan, leading to the synthesis of naphthalenes and their derivatives. Such processes underscore its role in expanding the toolkit for chemical synthesis, enabling the construction of complex molecules with potential applications in materials science and pharmaceuticals (Schlosser & Castagnetti, 2001).

Intermediate in Organic Materials Development

This compound acts as an important intermediate in the development of organic materials. Its transformation through various reactions enables the introduction of functional groups, contributing to the synthesis of compounds used in the pharmaceutical industry, pesticide preparation, and the creation of novel organic materials. This demonstrates its versatility and importance in the field of organic chemistry and material science (H. We, 2015).

Electrophile and Nucleophile Studies

Research has also explored the behavior of similar compounds in reactions involving electrophiles and nucleophiles, providing insights into the mechanisms and dynamics of organic reactions. This knowledge contributes to the understanding of chemical reactivity and the design of reaction pathways for synthesizing targeted molecules with specific properties (Castagnetti & Schlosser, 2001).

Catalysis and Reaction Mechanisms

The compound's derivatives have been used to study catalysis and reaction mechanisms, furthering our understanding of how such intermediates can be manipulated under various conditions to achieve desired reaction outcomes. This research is fundamental to the development of new catalytic processes and the efficient synthesis of complex molecules (Porwisiak & Schlosser, 1996).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as benzylic ethers and trifluoromethoxybenzenes, are often involved in interactions with various enzymes and receptors in the body .

Mode of Action

Without specific information, it’s difficult to determine the exact mode of action. The benzylic ether and trifluoromethoxy groups could potentially undergo various chemical reactions, leading to changes in their targets .

Biochemical Pathways

Benzylic ethers and trifluoromethoxybenzenes can be involved in a variety of biochemical processes, including oxidation and reduction reactions .

Eigenschaften

IUPAC Name |

1-bromo-3-phenylmethoxy-5-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrF3O2/c15-11-6-12(8-13(7-11)20-14(16,17)18)19-9-10-4-2-1-3-5-10/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVKREHXYXUPPEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2)Br)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrF3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20682084 |

Source

|

| Record name | 1-(Benzyloxy)-3-bromo-5-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1221658-68-9 |

Source

|

| Record name | 1-(Benzyloxy)-3-bromo-5-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-(Piperidin-4-yl)spiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B597181.png)

![2,3,3a,8a-Tetrahydro-1H-2-aza-cyclopenta[a]inden-8-one](/img/structure/B597191.png)